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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic
characteristics of 3-Methoxy-6-methylquinoline. Due to the limited availability of direct
experimental data for this specific compound in public databases, this document leverages
established principles of spectroscopy and data from structurally analogous compounds to
forecast its 'H NMR, 3C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide
also outlines a plausible synthetic methodology and presents logical workflows and structural
correlations through Graphviz visualizations, offering a valuable resource for researchers
interested in the synthesis and characterization of this and related quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Methoxy-6-
methylquinoline. These predictions are derived from the analysis of substituent effects on the
quinoline core, drawing comparisons with known data for 6-methoxyquinoline, 6-
methylquinoline, and other relevant substituted quinolines.

Predicted *H NMR Data (in CDCl3, 400 MHz)
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_ Predicted
Predicted ) )
) ] Predicted Coupling
Proton Chemical Shift o Notes
Multiplicity Constant (J,
(ppm)
Hz)
Singlet due to
H-2 ~8.6 S - absence of
adjacent protons.
Singlet due to
H-4 ~7.8 s - absence of
adjacent protons.
Doublet due to
H-5 ~7.9 d ~8.8 coupling with H-
7.
Doublet of
doublets due to
H-7 ~7.3 dd ~8.8,~2.4 ] ]
coupling with H-5
and H-8.
Doublet due to
H-8 ~7.5 d ~2.4 coupling with H-
7.
Singlet for the
6-CHs ~2.5 s - methyl group
protons.
Singlet for the
3-OCHs ~4.0 s - methoxy group

protons.

Predicted **C NMR Data (in CDCl3, 100 MHz)
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Predicted Chemical Shift

Carbon Notes
(Ppm)
Affected by the adjacent
C-2 ~150
methoxy group.
Directly attached to the
C-3 ~155 electron-donating methoxy
group.
C-4 ~110 Shielded position.
C-4a ~128 Quaternary carbon.
C-5 ~129
C-6 ~136 Attached to the methyl group.
C-7 ~122
C-8 ~130
C-8a ~146 Quaternary carbon.
Typical for an aromatic methyl
6-CHs ~21 P Y
group.
Typical for an aromatic
3-OCHs ~56

methoxy group.

Predicted Infrared (IR) Spectroscopy Data
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Predicted Wavenumber

Functional Group Intensity
(cm~)

C-H (aromatic) 3100-3000 Medium

C-H (methyl/methoxy) 2950-2850 Medium

C=N (quinoline) ~1620 Medium

C=C (aromatic) 1600-1450 Strong

1250-1200 (asymmetric),
C-O (methoxy) ) Strong
1050-1000 (symmetric)

Predicted Mass Spectrometry (MS) Data

e Molecular lon (M+): m/z =173.08

o Predicted Major Fragments:
o m/z = 158 ([M-CHs]*): Loss of a methyl radical from the methoxy or methyl group.
o m/z = 145 ([M-CQO]J*): Loss of carbon monoxide.

o m/z = 130: Further fragmentation.

Proposed Synthetic Protocol

A plausible synthetic route to 3-Methoxy-6-methylquinoline is the Skraup synthesis or a
modification thereof, a well-established method for quinoline synthesis.

Reaction: A variation of the Skraup synthesis using 4-methylaniline and a suitable three-carbon
aldehyde equivalent bearing a methoxy group at the appropriate position, in the presence of an

oxidizing agent and sulfuric acid.
Reagents and Materials:
e 4-methylaniline

e 3-methoxyacrolein (or its synthetic equivalent)
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Glycerol

Concentrated Sulfuric Acid

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

Iron(ll) sulfate (optional, as a moderator)
Procedure:

e To a mixture of 4-methylaniline and glycerol in a round-bottom flask, slowly add concentrated
sulfuric acid while cooling the flask in an ice bath.

¢ Add the oxidizing agent and 3-methoxyacrolein to the mixture.

o Heat the reaction mixture cautiously under reflux for several hours. The reaction is
exothermic and should be monitored carefully.

 After the reaction is complete, cool the mixture and pour it into a large volume of water.

» Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the product
precipitates.

e The crude product can be purified by steam distillation or recrystallization from a suitable
solvent (e.g., ethanol).

o The final product should be characterized by spectroscopic methods (NMR, IR, MS) to
confirm its structure.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical
relationship between the structure of 3-Methoxy-6-methylquinoline and its predicted *H NMR
spectrum.
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Synthesis

Start Materials:
4-methylaniline,
3-methoxyacrolein equivalent,
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'

Skraup-type Reaction
(Heating under reflux)

'

Work-up:
Quenching with water,
Neutralization

Purification
\

Purification:
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Caption: Proposed workflow for the synthesis and characterization of 3-Methoxy-6-
methylquinoline.
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Caption: Correlation of structural features of 3-Methoxy-6-methylquinoline with its predicted
IH NMR signals.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-6-methylquinoline: A
Predictive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15071393#3-methoxy-6-methylquinoline-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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